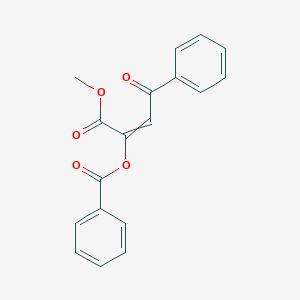
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a dioxo group, and a phenyl group attached to a butenyl benzoate backbone
Méthodes De Préparation
The synthesis of 1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate benzoic acid derivative and phenylbutenone. The key steps include esterification, methoxylation, and oxidation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, esterification may require an acid catalyst, while methoxylation might involve the use of methanol and a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the pure compound.
Analyse Des Réactions Chimiques
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of diseases where oxidative stress is a factor.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response. For example, it may inhibit the activity of certain enzymes that produce reactive oxygen species, thereby reducing oxidative damage.
Comparaison Avec Des Composés Similaires
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl acetate and 1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl propionate share similar structural features but differ in their ester groups.
Uniqueness: The benzoate ester group in this compound imparts distinct chemical and biological properties, making it more suitable for certain applications, such as in the development of specific pharmaceuticals and materials.
Propriétés
Numéro CAS |
84302-13-6 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl) benzoate |
InChI |
InChI=1S/C18H14O5/c1-22-18(21)16(12-15(19)13-8-4-2-5-9-13)23-17(20)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
IJNHRZUDGSATOP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
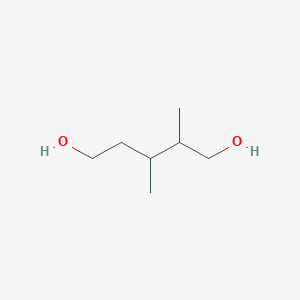
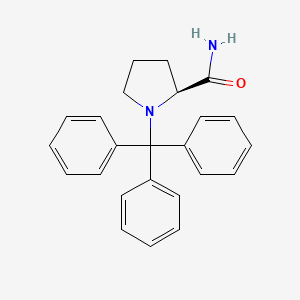
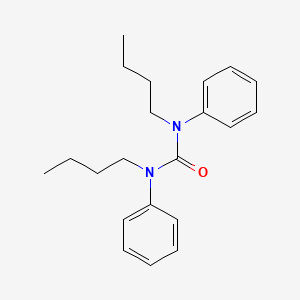
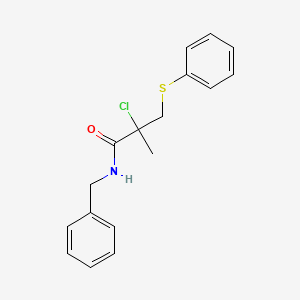
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
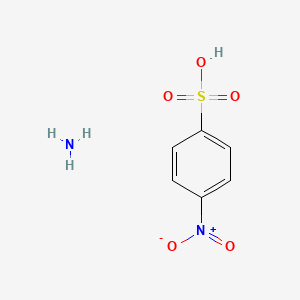
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
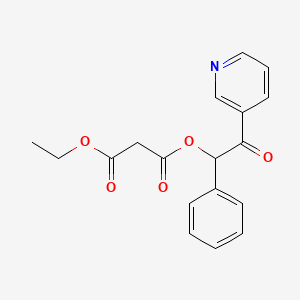
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
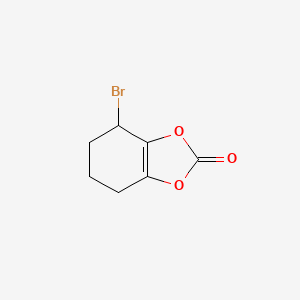
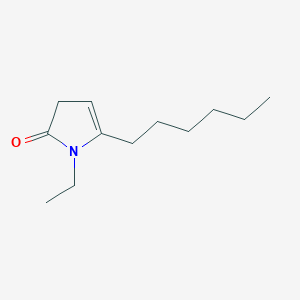
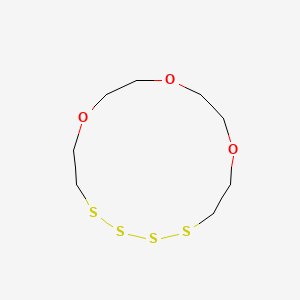
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
